molecular formula C29H42N2O18 B15129137 2-[3-Acetamido-5-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-2-acetyloxy-6-(acetyloxymethyl)oxan-4-yl]oxypropanoic acid

2-[3-Acetamido-5-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-2-acetyloxy-6-(acetyloxymethyl)oxan-4-yl]oxypropanoic acid

Cat. No.: B15129137
M. Wt: 706.6 g/mol
InChI Key: BMIXNBQSCFEDBZ-UHFFFAOYSA-N
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Description

2-[3-Acetamido-5-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-2-acetyloxy-6-(acetyloxymethyl)oxan-4-yl]oxypropanoic acid is a complex carbohydrate derivative. It is characterized by multiple functional groups, including acetamido and acetyl groups, and contains a glucopyranosyl ring structure, which is common in many carbohydrates .

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process .

Industrial Production Methods: Industrial production of this compound may involve high-throughput glycan screening and glyco-engineered mammalian cell expression systems. These methods ensure the efficient and large-scale production of the compound with high purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The acetamido and acetyl groups play a crucial role in stabilizing these interactions, facilitating the compound’s biological activity.

Properties

Molecular Formula

C29H42N2O18

Molecular Weight

706.6 g/mol

IUPAC Name

2-[3-acetamido-5-[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-2-acetyloxy-6-(acetyloxymethyl)oxan-4-yl]oxypropanoic acid

InChI

InChI=1S/C29H42N2O18/c1-11(27(39)40)43-25-21(30-12(2)32)28(46-18(8)38)47-20(10-42-15(5)35)24(25)49-29-22(31-13(3)33)26(45-17(7)37)23(44-16(6)36)19(48-29)9-41-14(4)34/h11,19-26,28-29H,9-10H2,1-8H3,(H,30,32)(H,31,33)(H,39,40)

InChI Key

BMIXNBQSCFEDBZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)OC1C(C(OC(C1OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)COC(=O)C)OC(=O)C)NC(=O)C

Origin of Product

United States

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